1-(1-Benzofuran-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine
Description
1-(1-Benzofuran-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine (CAS: 1396584-04-5, Molecular Formula: C₁₇H₁₄F₃N₃O₃, Molecular Weight: 365.31 g/mol) is a piperidine derivative featuring a benzofuran-2-carbonyl group at position 1 and a 2-methylpropanesulfonyl (isobutylsulfonyl) group at position 3 of the piperidine ring .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13(2)12-24(21,22)15-7-5-9-19(11-15)18(20)17-10-14-6-3-4-8-16(14)23-17/h3-4,6,8,10,13,15H,5,7,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGOBMUUOBYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Benzofuran-2-carbonyl)-3-(2-methylpropanesulfonyl)piperidine, a compound of interest in medicinal chemistry, has shown potential biological activities relevant to various therapeutic areas. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group and a sulfonyl substituent. Its structural formula can be represented as follows:
This unique structure is believed to contribute to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in pain modulation and inflammation. The benzofuran core is known for its ability to act as a selective agonist for cannabinoid receptors, particularly CB2, which are implicated in analgesic effects without the psychoactive side effects associated with CB1 receptor activation .
Analgesic Properties
A significant area of research has focused on the analgesic properties of the compound. In studies involving neuropathic pain models, such as spinal nerve ligation, it has been observed that compounds related to benzofuran derivatives effectively reverse pain behaviors without impairing locomotor function. This suggests a targeted action on pain pathways rather than a general anesthetic effect .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Reversal of neuropathic pain | |
| Anti-inflammatory | Potential modulation of inflammatory responses | |
| Cancer treatment | Inhibition of BET bromodomains |
Case Studies
- Neuropathic Pain Study : In a controlled study using rat models, the compound demonstrated significant efficacy in reducing pain scores compared to controls. The mechanism was linked to CB2 receptor activation, which was confirmed by the use of selective antagonists that blocked the analgesic effects .
- Cancer Research : The compound has been investigated for its potential as an inhibitor of bromodomain and extraterminal (BET) proteins, which are involved in cancer progression. In vitro studies showed that it could inhibit cell proliferation in various cancer cell lines .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest favorable absorption characteristics and moderate metabolic stability, indicating potential for further development as a therapeutic agent .
Scientific Research Applications
Structural Characteristics
The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, with a sulfonyl side chain. Its molecular formula is and it has a molecular weight of approximately 363.44 g/mol. The arrangement of these functional groups is crucial for its interaction with biological targets.
Anticancer Potential
Recent studies indicate that compounds containing benzofuran and piperidine structures exhibit significant anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation across various cancer cell lines, demonstrating effective apoptosis induction and necrosis as pathways for cell death. In vivo studies using mouse models have shown promising results, indicating good tolerability and anticancer efficacy .
Antimicrobial Properties
Preliminary research suggests that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi, including strains resistant to conventional antibiotics. This indicates potential applications in treating infections caused by resistant pathogens. The mechanism of action likely involves the modulation of specific enzymes and biological pathways, with the benzofuran component interacting with various receptors .
Case Studies and Experimental Data
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Anticancer Studies :
- A study evaluated the anticancer effects of the compound on MDA-MB-231 xenografts in mice, demonstrating significant tumor growth inhibition compared to control groups. The compound induced apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Activity :
- Cytotoxicity Studies :
Chemical Reactions Analysis
Reactivity of the Piperidine Core
The piperidine ring, a six-membered secondary amine, exhibits reactivity influenced by its substituents. In this compound, the electron-withdrawing effects of the sulfonyl and carbonyl groups reduce the nucleophilicity of the nitrogen atom, limiting classical amine-based reactions (e.g., alkylation or acylation). Key reactions include:
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Ring-Opening Reactions : Under strongly acidic (e.g., concentrated HCl) or oxidative conditions, the piperidine ring may undergo cleavage. For example, ozonolysis or ozonation could fragment the ring into linear carbonyl-containing products .
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Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) typically reduces unsaturated bonds but is unlikely here due to the saturated nature of the piperidine ring .
Reactivity of the Benzofuran-2-carbonyl Group
The benzofuran moiety fused to a carbonyl group introduces two reactive sites:
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Electrophilic Aromatic Substitution : The benzofuran ring is susceptible to electrophilic substitution at the 5-position (meta to the oxygen atom). Examples include:
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Nucleophilic Attack at the Carbonyl : The carbonyl group may undergo:
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Hydrolysis under acidic (HCl/H₂O) or basic (NaOH) conditions to yield 1-(benzofuran-2-carboxylic acid)-3-(2-methylpropanesulfonyl)piperidine.
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Reduction with LiAlH₄ to form a secondary alcohol.
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Reactivity of the 2-Methylpropanesulfonyl Group
The sulfonyl group (-SO₂-) is electron-withdrawing and stabilizes adjacent negative charges. Key reactions include:
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Nucleophilic Substitution : In the presence of strong nucleophiles (e.g., Grignard reagents), the sulfonyl oxygen may act as a leaving group, though steric hindrance from the isobutyl chain limits reactivity.
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Desulfonylation : Treatment with HI or HBF₄ can remove the sulfonyl group, yielding 3-unsubstituted piperidine derivatives.
Stability and Decomposition Pathways
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Thermal Stability : Decomposition may occur above 200°C, releasing SO₂ and isobutylene gas from the sulfonyl group.
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pH Sensitivity : The compound is stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) media, cleaving both the sulfonyl and carbonyl groups.
Comparative Reaction Table for Analogous Compounds
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Piperidine Derivatives
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and related analogs:
*Calculated molecular weight based on formula provided in .
Key Observations:
Substituent Diversity : The target compound’s dual functionalization (benzofuran-carbonyl and sulfonyl) contrasts with simpler analogs like ethyl 2,6-dimethyl-3-benzofurancarboxylate, which lacks the piperidine backbone and sulfonyl group .
Pharmacokinetic Implications : The isobutylsulfonyl group in the target compound may improve metabolic stability compared to analogs with methylsulfanyl or ester groups, which are more prone to hydrolysis .
Q & A
Basic Research Question
- 1H/13C NMR Analysis : Key diagnostic signals include:
- Benzofuran carbonyl : A singlet at ~δ 165-170 ppm in 13C NMR.
- Piperidine protons : Multiplet signals between δ 1.5–3.5 ppm, with distinct splitting patterns for axial/equatorial protons.
- 2-Methylpropanesulfonyl group : A singlet for the tert-butyl group at δ 1.2 ppm (9H) and sulfonyl S=O stretching at ~1350 cm⁻¹ in IR .
- HPLC Purity : Use a C18 column with methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate, pH 4.6). Monitor retention times (e.g., 13–14 min) and peak area (>95% at 254 nm) to assess impurities .
What computational methods are recommended for predicting physicochemical properties like logP and metabolic stability?
Basic Research Question
- logP Prediction : Use PubChem-derived XLogP3 values (e.g., ~2.0 for benzofuran-piperidine analogs) as a starting point. Refine via molecular dynamics simulations or DFT calculations to account for sulfonyl group polarity .
- Metabolic Stability : Apply in silico tools like SwissADME to predict cytochrome P450 interactions. Validate with in vitro microsomal assays (human liver microsomes + NADPH), quantifying parent compound depletion via LC-MS .
How does the 2-methylpropanesulfonyl group influence the compound’s biological activity compared to other sulfonyl derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Compare IC50 values of analogs with varying sulfonyl groups (e.g., methyl vs. aryl sulfonates) in target assays. The tert-butyl group in 2-methylpropanesulfonyl enhances lipophilicity, potentially improving membrane permeability but reducing solubility.
- Methodology : Perform in vitro binding assays (e.g., receptor affinity studies) paired with molecular docking to map sulfonyl interactions with hydrophobic binding pockets. Statistical analysis (ANOVA) can resolve potency differences .
How can researchers resolve contradictions in biological activity data between synthetic batches?
Advanced Research Question
- Root Cause Analysis :
- Purity Assessment : Re-analyze batches via HPLC to detect impurities (e.g., unreacted starting materials).
- Crystallinity Check : Use XRD to identify polymorphic forms affecting bioavailability.
- Stability Testing : Store batches under accelerated conditions (40°C/75% RH) to rule out degradation.
- Case Study : In , alkylation yields varied widely (14–37%); similar variability in sulfonylation could lead to batch-dependent bioactivity. Re-optimize quenching and workup steps to minimize byproducts .
What experimental design is recommended to assess the compound’s selectivity across related receptor subtypes?
Advanced Research Question
- Panel Screening : Test the compound against a panel of receptors (e.g., opioid, serotonin) at concentrations ranging from 1 nM to 10 µM. Use radioligand displacement assays with [³H]-labeled competitors.
- Data Interpretation : Calculate Ki values using Cheng-Prusoff equations. Cross-validate with functional assays (e.g., cAMP inhibition for GPCRs). ’s benzoylpiperidine derivatives showed subtype selectivity via similar methods, highlighting the role of substituent steric effects .
How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?
Advanced Research Question
- Formulation Strategies :
- Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility.
- Co-Solvents : Use PEG-400 or cyclodextrin complexes for parenteral administration.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Trade-off Analysis : Monitor logD (pH 7.4) and plasma protein binding to balance solubility and bioavailability. ’s derivatives with hydrophilic substituents (e.g., hydroxyl groups) retained activity while improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
